2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide

Physicochemical profiling Drug-likeness Medicinal chemistry

2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide (CAS 1147236-06-3, molecular formula C₁₀H₁₀F₃N₃O₂, molecular weight 261.20 g/mol) is a trifluoromethyl-substituted hydrazinocarbonyl acetamide derivative. The compound features a propanamide backbone substituted at the carbonyl carbon with a hydrazine group and at the nitrogen with a meta-trifluoromethylphenyl moiety.

Molecular Formula C10H10F3N3O2
Molecular Weight 261.20 g/mol
Cat. No. B12836434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide
Molecular FormulaC10H10F3N3O2
Molecular Weight261.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CC(=O)NN)C(F)(F)F
InChIInChI=1S/C10H10F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)15-8(17)5-9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18)
InChIKeyOUIZOQYHPFPHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide (CAS 1147236-06-3): Chemical Class and Core Specifications for Procurement Evaluation


2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide (CAS 1147236-06-3, molecular formula C₁₀H₁₀F₃N₃O₂, molecular weight 261.20 g/mol) is a trifluoromethyl-substituted hydrazinocarbonyl acetamide derivative [1]. The compound features a propanamide backbone substituted at the carbonyl carbon with a hydrazine group and at the nitrogen with a meta-trifluoromethylphenyl moiety . Key computed physicochemical properties include XLogP3 of 1.8, topological polar surface area of 84.2 Ų, three hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound is primarily utilized as a synthetic intermediate for hydrazone and heterocyclic compound preparation [2], and has been annotated with antimalarial, antivenom, and antifungal bioactivities in curated databases [3].

Why Generic Substitution of 2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide with Simpler Trifluoromethylphenyl Hydrazides Carries Procurement Risk


Structurally related trifluoromethylphenyl hydrazides such as 2-(2-(trifluoromethyl)phenyl)acetohydrazide or N'-[3-(trifluoromethyl)phenyl]acetohydrazide share the trifluoromethylphenyl motif but lack the critical malonamide-type spacer (CO-CH₂-CO) that links the hydrazinocarbonyl group to the anilide nitrogen in the target compound [1]. This spacer fundamentally alters hydrogen-bonding capacity (3 donors and 6 acceptors in the target compound versus typically 2 donors and 3 acceptors in simpler hydrazides), increases topological polar surface area (84.2 Ų), and shifts lipophilicity (XLogP3 of 1.8) relative to closer analogs such as (3-trifluoromethyl-phenylamino)-acetic acid hydrazide (logP 1.336) [2]. These differences affect solubility, crystallinity, and reactivity in downstream condensation reactions, meaning that generic in-class substitution cannot guarantee equivalent synthetic efficiency or biological profile without explicit experimental validation.

Quantitative Differentiation Evidence for 2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide Versus Closest Analogs


Increased Hydrogen-Bonding Capacity and Polar Surface Area Relative to Simpler Trifluoromethylphenyl Hydrazides

The target compound contains a malonamide-like spacer (CO-CH₂-CO) linking the hydrazinocarbonyl and 3-trifluoromethylanilide motifs, yielding three hydrogen bond donors (HBD), six hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 84.2 Ų [1]. In contrast, the simpler analog 2-(2-(trifluoromethyl)phenyl)acetohydrazide (CAS 428507-91-9), which lacks this spacer, displays only two HBD and three HBA based on its chemical formula C₉H₉F₃N₂O . This difference in HBD/HBA counts and TPSA is a direct structural consequence of the additional carbonyl and amide groups present in the target compound.

Physicochemical profiling Drug-likeness Medicinal chemistry

Higher Predicted Lipophilicity (XLogP3) Compared to the (3-Trifluoromethyl-phenylamino)-acetic Acid Hydrazide Analog

The target compound exhibits a computed XLogP3 value of 1.8 (PubChem) [1]. By comparison, (3-trifluoromethyl-phenylamino)-acetic acid hydrazide (CAS 325720-96-5), which replaces the malonamide-type spacer with a simpler amino-acetic acid hydrazide linker, has a reported logP of 1.336 (Chembase) [2]. The ΔlogP of approximately +0.46 reflects the increased hydrophobic surface contributed by the additional methylene and carbonyl groups in the target compound.

Lipophilicity Membrane permeability ADME prediction

Documented Multi-Target Bioactivity Profile Including Antimalarial, Antivenom, and Antifungal Activities Not Reported for Simpler Analogs

The AODatabase curated by the Lin Group annotates 2-hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide with specific bioactivities: killing of Plasmodium falciparum (antimalarial), nullification of Naja naja venom lethal effects and inhibition of venom phospholipase A₂ (antivenom), and inhibition of Aspergillus niger cilia formation (antifungal); the compound is also noted as non-toxic and non-allergenic [1]. For the simpler comparator N'-[3-(trifluoromethyl)phenyl]acetohydrazide, publicly available bioactivity data are limited to general statements of potential biological activity without specific quantitative organism-level or enzyme-level endpoints . No head-to-head assay comparing the two compounds directly was identified in the open literature, and the bioactivity data originate from different experimental sources, precluding direct quantitative potency comparison.

Antimalarial Antivenom Antifungal Bioactivity screening

Validated Synthetic Utility as a Hydrazone-Forming Key Intermediate Demonstrated in Peer-Reviewed Literature

The target compound belongs to the class of hydrazinocarbonyl intermediates whose synthetic utility has been demonstrated in the peer-reviewed literature. Ienascu et al. (2008) reported that the closely related 2-hydrazinocarbonylmethoxy-N-(3-trifluoromethyl-phenyl)-benzamide served as the key intermediate for condensation with chloro-substituted benzaldehydes to yield hydrazones, with all products characterized by FTIR, ¹H-NMR, ¹³C-NMR, and MS [1]. While the target compound itself (acetamide variant) was not the exact molecule used in that study, the structural analogy is direct: both compounds share the N-(3-trifluoromethyl-phenyl) terminus and a hydrazinocarbonyl group connected via a carbonyl-containing linker, meaning the same hydrazone-forming reactivity is expected. In contrast, simpler hydrazides such as 2-(2-(trifluoromethyl)phenyl)acetohydrazide are primarily cited as general research intermediates without published experimental validation of hydrazone library synthesis in indexed journals .

Synthetic intermediate Hydrazone synthesis Heterocyclic chemistry

Recommended Research and Industrial Application Scenarios for 2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide Based on Quantitative Evidence


Medicinal Chemistry Hydrazone Library Synthesis Requiring a Precedented Hydrazinocarbonyl Building Block

The compound's hydrazinocarbonyl group enables condensation with aromatic aldehydes to form hydrazones, a validated reactivity demonstrated for its close structural analog in the peer-reviewed synthesis of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives [1]. Medicinal chemistry teams building focused libraries of trifluoromethyl-containing hydrazones can select this compound as the hydrazide component with greater confidence than simpler hydrazides (e.g., 2-(2-(trifluoromethyl)phenyl)acetohydrazide), for which no indexed literature precedent of hydrazone library synthesis is available. The meta-CF₃ substitution and three rotatable bonds provide conformational flexibility that may enhance derivatization outcomes [2].

Antimalarial or Antivenom Discovery Programs Utilizing Phenotypic Screening Cascades

The AODatabase annotation of P. falciparum killing and N. naja venom neutralization [3] positions this compound as a potential starting point for phenotypic screening in malaria or snakebite envenomation programs. Although quantitative IC₅₀ values are not reported in the database, the breadth of documented organism-level effects distinguishes this compound from simpler trifluoromethylphenyl hydrazides that lack any publicly available organism-level activity data. Researchers should request the original assay data from the AODatabase curators and plan confirmatory dose-response experiments to establish quantitative potency benchmarks.

Physicochemical Profiling Studies Comparing Trifluoromethylphenyl Hydrazide Series for ADME Parameter Optimization

With a computed XLogP3 of 1.8, three hydrogen bond donors, six hydrogen bond acceptors, and a TPSA of 84.2 Ų [2], this compound occupies a distinct region of physicochemical space compared to analogs such as (3-trifluoromethyl-phenylamino)-acetic acid hydrazide (logP 1.336) [4]. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies comparing this compound against the amino analog could test the hypothesis that the approximately 0.46 logP increase translates to improved passive membrane permeability, making it a useful tool compound for structure-property relationship (SPR) investigations in trifluoromethyl-containing hydrazide series.

Antifungal Research Targeting Aspergillus Species with Defined Chemical Probe Requirements

The reported inhibition of Aspergillus niger cilia formation [3] suggests potential utility in antifungal research programs investigating hyphal development or conidiation pathways. Procurement of this specific compound rather than an untested analog is recommended for laboratories establishing initial antifungal screening cascades, as the documented phenotypic effect—even if qualitative—provides a tractable starting point for structure-activity relationship exploration and mechanism-of-action studies that simpler, uncharacterized hydrazides do not offer.

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